2-(Naphthalen-1-yl)pyridine-4-boronic acid
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Overview
Description
2-(Naphthalen-1-yl)pyridine-4-boronic acid is an organoboron compound that features a naphthalene ring attached to a pyridine ring through a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used as reagents in cross-coupling reactions such as the suzuki–miyaura coupling .
Mode of Action
In the context of Suzuki–Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing the construction of complex organic compounds .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway involving 2-(Naphthalen-1-yl)pyridine-4-boronic acid. This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their stability, solubility, and reactivity .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For instance, the Suzuki–Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pyridine-4-boronic acid typically involves the reaction of 2-(Naphthalen-1-yl)pyridine with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)pyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it forms carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Naphthalen-1-yl)pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-yl)phenylboronic acid
- 2-(Naphthalen-1-yl)phenylboronic acid
- 4-(Naphthalen-2-yl)phenylboronic acid
Uniqueness
2-(Naphthalen-1-yl)pyridine-4-boronic acid is unique due to its combination of a naphthalene ring and a pyridine ring, which provides distinct electronic and steric properties. This makes it particularly effective in Suzuki-Miyaura coupling reactions, offering high reactivity and selectivity compared to other boronic acids .
Properties
IUPAC Name |
(2-naphthalen-1-ylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18-19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIXRVWBQGOQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC3=CC=CC=C32)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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